molecular formula C7H18N2 B3157994 N1-(sec-Butyl)-1,3-propanediamine CAS No. 854650-36-5

N1-(sec-Butyl)-1,3-propanediamine

Cat. No.: B3157994
CAS No.: 854650-36-5
M. Wt: 130.23 g/mol
InChI Key: RGAYJNGHWOMPBI-UHFFFAOYSA-N
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Description

N1-(sec-Butyl)-1,3-propanediamine is an organic compound characterized by the presence of a secondary butyl group attached to a 1,3-propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(sec-Butyl)-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with sec-butyl halides under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include moderate temperatures and solvents like ethanol or methanol to ensure the solubility of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(sec-Butyl)-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halides or tosylates in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of this compound.

Scientific Research Applications

N1-(sec-Butyl)-1,3-propanediamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N1-(sec-Butyl)-1,3-propanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The secondary butyl group and the amine functionalities play crucial roles in binding to the active sites of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N1-(tert-Butyl)-1,3-propanediamine: Similar structure but with a tertiary butyl group, leading to different steric and electronic properties.

    N1-(iso-Butyl)-1,3-propanediamine: Contains an isobutyl group, which affects its reactivity and interaction with other molecules.

    N1-(n-Butyl)-1,3-propanediamine: Features a normal butyl group, resulting in distinct chemical behavior compared to the sec-butyl derivative.

Uniqueness

N1-(sec-Butyl)-1,3-propanediamine is unique due to the presence of the secondary butyl group, which imparts specific steric and electronic characteristics. These properties influence its reactivity, binding affinity, and overall effectiveness in various applications, making it distinct from its similar counterparts.

Properties

IUPAC Name

N'-butan-2-ylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAYJNGHWOMPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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